molecular formula C17H13N3O4 B5761728 3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid

3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid

Cat. No.: B5761728
M. Wt: 323.30 g/mol
InChI Key: BTCYOOVZJXHMTR-UHFFFAOYSA-N
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Description

3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid is a compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as an anticancer, antibacterial, and antifungal agent.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone moiety can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, the compound can interfere with cellular signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-oxoquinazolin-3(4H)-yl benzoic acid
  • 4-hydroxyquinazolin-3(4H)-yl benzoic acid
  • 4-aminoquinazolin-3(4H)-yl benzoic acid

Uniqueness

3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid is unique due to its specific structural features, which confer distinct biological activities. Its ability to undergo various chemical modifications makes it a versatile compound for drug development and other applications.

Properties

IUPAC Name

3-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c21-15(19-12-5-3-4-11(8-12)17(23)24)9-20-10-18-14-7-2-1-6-13(14)16(20)22/h1-8,10H,9H2,(H,19,21)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCYOOVZJXHMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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